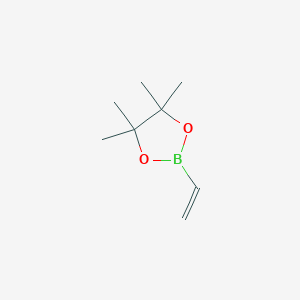

Vinylboronic acid pinacol ester

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Vinylboronic acid pinacol ester can be synthesized through the reaction of vinylboronic acid with pinacol in the presence of a dehydrating agent. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired boronic ester with high purity .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring the compound is produced in sufficient quantities to meet market demand .

Analyse Des Réactions Chimiques

Radical Copolymerization with Styrene

VBpin serves as a precursor monomer for vinyl alcohol (VA) in radical copolymerization. When copolymerized with styrene (St) via reversible addition-fragmentation chain-transfer (RAFT) polymerization, it forms poly(VBpin-co-St), which is subsequently oxidized to yield VA–St copolymers.

Key Data:

This method circumvents challenges associated with traditional VA precursors like vinyl acetate, which require harsh hydrolysis conditions .

Diels-Alder Cycloaddition

VBpin acts as a dienophile in [4+2] cycloadditions with cyclopentadiene. Density functional theory (DFT) studies reveal its reactivity and regioselectivity:

Reaction Insights:

-

Regioselectivity : Preferential formation of ortho-adducts due to electronic effects from boron’s vacant p-orbital .

-

Reactivity : Lower activation energy compared to methyl acrylate but higher than allenylboronic acid pinacol ester .

-

Steric effects : Pinacol ester’s bulky substituents influence transition-state distortion .

Suzuki-Miyaura Cross-Coupling

VBpin participates in palladium-catalyzed cross-couplings with aryl/vinyl halides, enabling C–C bond formation.

Representative Conditions:

| Component | Details | Yield | Source |

|---|---|---|---|

| Catalyst | Pd(PPh<sub>3</sub>)<sub>4</sub> or PdCl<sub>2</sub>(dppf) | 70–95% | |

| Base | K<sub>2</sub>CO<sub>3</sub> or Cs<sub>2</sub>CO<sub>3</sub> | – | |

| Solvent | Dioxane or THF | – |

This reaction is pivotal for synthesizing styrene derivatives and conjugated polymers .

Controlled Oligomerization

VBpin undergoes chemoselective oligomerization via iterative cross-coupling, forming extended π-conjugated systems.

Mechanism Highlights:

-

Stepwise homologation : Sequential coupling with haloaryl-MIDA boronate esters .

-

Key requirement : Strict control of base (e.g., K<sub>3</sub>PO<sub>4</sub>) and H<sub>2</sub>O stoichiometry to prevent premature hydrolysis .

-

Outcome : Two new C=C bonds per cycle, with pinacol transfer over multiple boron species .

Hydroboration and Borylation

VBpin is synthesized via Miyaura borylation, where bis(pinacolato)diboron (B<sub>2</sub>pin<sub>2</sub>) reacts with vinyl halides:

Boron-Wittig Reaction

VBpin derivatives engage in stereoselective Wittig-like reactions with aldehydes to form trisubstituted alkenylboronates:

Example:

Applications De Recherche Scientifique

Cross-Coupling Reactions

Overview : VBpin serves as an important reagent in various cross-coupling reactions, including the Suzuki-Miyaura and Mizoroki-Heck reactions. These reactions are pivotal for forming carbon-carbon bonds, which are essential in synthesizing complex organic molecules.

Key Studies :

- A study highlighted the effectiveness of VBpin in palladium-catalyzed cross-coupling reactions with haloarenes, demonstrating high yields and selectivity .

- Another investigation focused on the transmetalation process of boronic esters, revealing that VBpin can transmetalate directly without prior hydrolysis, thus enhancing its utility in late-stage pharmaceutical syntheses .

Table 1: Summary of Cross-Coupling Applications

| Reaction Type | Key Findings | Reference |

|---|---|---|

| Suzuki-Miyaura | High yields with various aryl halides | |

| Mizoroki-Heck | Effective for vinyl alcohol precursors | |

| Palladium-Catalyzed | Direct coupling with haloarenes |

Polymer Chemistry

Overview : VBpin is utilized as a comonomer in radical copolymerization processes, particularly for synthesizing vinyl alcohol-styrene copolymers. This application is significant due to the controlled molar mass and tunable composition ratios achievable through reversible addition-fragmentation chain transfer (RAFT) polymerization.

Case Study :

- Research demonstrated that VBpin could be incorporated into copolymers, resulting in materials with varying glass transition temperatures and solubility characteristics. The composition ratio of vinyl alcohol could be adjusted from 11% to 72%, allowing for tailored material properties .

Table 2: Polymerization Characteristics of VBpin

| Property | Value Range | Methodology |

|---|---|---|

| Vinyl Alcohol Composition | 11% - 72% | RAFT Polymerization |

| Glass Transition Temp | Varies with composition | Differential Scanning Calorimetry |

| Solubility | Tunable | Solvent Compatibility Tests |

Synthesis of Pharmaceutical Intermediates

Overview : VBpin is also employed in the synthesis of various pharmaceutical compounds. Its ability to participate in late-stage functionalization makes it a valuable component in drug discovery and development.

Key Examples :

- The synthesis of kinase inhibitors and other therapeutic agents has been reported using VBpin as a coupling partner in key synthetic steps .

- Notably, it was utilized in the synthesis of Crizotinib, an important drug for cancer treatment, showcasing its relevance in medicinal chemistry .

Other Notable Applications

- Hydroboration Reactions : VBpin can be synthesized via hydroboration methods, providing access to alkenylboronic acid pinacol esters that are useful intermediates in organic synthesis .

- Diels-Alder Reactions : Recent studies have explored the Diels-Alder reactivity of VBpin with various dienophiles, indicating its potential in constructing complex cyclic structures .

Mécanisme D'action

The mechanism of action of Vinylboronic acid pinacol ester involves its ability to form stable complexes with various substrates. The vinyl group allows for versatile reactivity, enabling the compound to participate in a wide range of chemical transformations. The boron atom in the compound acts as a Lewis acid, facilitating reactions with nucleophiles and electrophiles .

Comparaison Avec Des Composés Similaires

Similar Compounds

Allylboronic acid pinacol ester: Similar in structure but contains an allyl group instead of a vinyl group.

Phenylboronic acid pinacol ester: Contains a phenyl group, offering different reactivity and applications.

Isopropenylboronic acid pinacol ester: Features an isopropenyl group, used in different types of cross-coupling reactions.

Uniqueness

Vinylboronic acid pinacol ester is unique due to its vinyl group, which provides distinct reactivity compared to other boronic esters. This makes it particularly valuable in the synthesis of vinyl-containing compounds and in reactions requiring the formation of carbon-carbon double bonds .

Activité Biologique

Vinylboronic acid pinacol ester (VBpin) is a compound of considerable interest in organic chemistry and medicinal research due to its unique structural properties and biological activities. This article explores the synthesis, applications, and biological effects of VBpin, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by its boron-containing structure, which allows it to participate in various chemical reactions, particularly in the formation of carbon-carbon bonds. The synthesis of VBpin typically involves the reaction of vinyl lithium or Grignard reagents with bis(pinacolato)diboron, yielding high yields of the desired product .

Biological Activity Overview

Boronic acids and their derivatives, including VBpin, have been recognized for their diverse biological activities. These compounds can interact with various biological targets, leading to significant pharmacological effects. Key areas of research include:

- Antitumor Activity : Studies have demonstrated that VBpin derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, a study evaluating the antitumor activity of compounds derived from VBpin showed promising results with IC50 values in the low micromolar range .

- Enzyme Inhibition : Boronic acids are known to inhibit certain enzymes, such as proteases and glycosidases. VBpin has been investigated for its potential to act as a reversible inhibitor of serine proteases, which play critical roles in numerous biological processes .

- Polymerization Applications : VBpin has been utilized as a comonomer in radical copolymerization processes. This application not only demonstrates its utility in synthetic chemistry but also suggests potential biocompatibility due to the nature of the resulting polymers .

Antitumor Activity Evaluation

A comprehensive study assessed the antitumor activity of various derivatives of VBpin against several cancer cell lines. The results are summarized in Table 1:

| Compound | IC50 (μM) - Cell Line A | IC50 (μM) - Cell Line B | IC50 (μM) - Cell Line C |

|---|---|---|---|

| This compound | 1.6 ± 0.5 | 2.9 ± 1.4 | 5.2 ± 1.2 |

| Compound 2 | 2.0 ± 0.3 | 3.2 ± 1.6 | 5.1 ± 0.4 |

| Compound 3 | >100 | 82.0 ± 5.9 | >100 |

The study indicated that while some derivatives exhibited significant cytotoxicity, others showed markedly reduced activity, highlighting the importance of structural modifications on biological efficacy .

Polymerization Studies

Research on VBpin's role as a vinyl alcohol precursor in radical copolymerization revealed that it can effectively copolymerize with styrene under controlled conditions. The molar mass and composition ratio of the resulting copolymers were tunable, which is advantageous for developing materials with specific properties .

Propriétés

IUPAC Name |

2-ethenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BO2/c1-6-9-10-7(2,3)8(4,5)11-9/h6H,1H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPGSPRJLAZGUBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60997301 | |

| Record name | 2-Ethenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60997301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75927-49-0 | |

| Record name | 2-Ethenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60997301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.